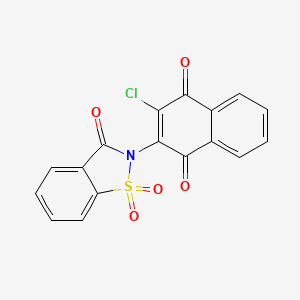

2-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Description

2-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a heterocyclic compound featuring a benzothiazole core fused with a naphthalene derivative. The benzothiazole moiety (1lambda6,2-benzothiazole-1,1,3-trione) is structurally analogous to saccharin (1,1,3-trione derivative), a well-known artificial sweetener, but distinguished by the presence of a 3-chloro-1,4-dioxo-naphthalenyl substituent . The compound’s structural complexity necessitates advanced crystallographic tools like SHELX for refinement and ORTEP for graphical representation during characterization .

Properties

IUPAC Name |

2-chloro-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8ClNO5S/c18-13-14(16(21)10-6-2-1-5-9(10)15(13)20)19-17(22)11-7-3-4-8-12(11)25(19,23)24/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDFSXVTRIBCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N3C(=O)C4=CC=CC=C4S3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds have been found to significantly affect the proliferation of multiple myeloma cells due to strong inhibition of itch (astrophin-1 interacting protein-4), a hect domain-e3 ligase.

Mode of Action

It is known that similar compounds have shown potent antibacterial activity, suggesting that they may interact with bacterial proteins or enzymes to inhibit their function.

Biochemical Pathways

It is known that similar compounds have shown to possess a variety of pharmacological properties, including anticancer, antiviral, and antibacterial activity. This suggests that they may affect multiple biochemical pathways related to these biological processes.

Pharmacokinetics

The compound’s molecular weight is 30970700, which is within the range generally considered favorable for oral bioavailability.

Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with bovine serum albumin, resulting in higher binding constant values. This suggests that the compound may interact with other proteins and enzymes in a similar manner.

Cellular Effects

It has been shown to have significant anti-tumor activities on both androgen-dependent and androgen-independent human prostate cancer cell lines. The compound has been shown to arrest the cell cycle of these cells, indicating that it may influence cell function and cellular metabolism.

Biological Activity

The compound 2-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry through a review of various research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 434.27 g/mol. The structure features a naphthalene moiety with dioxo groups and a benzothiazole ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H17Cl2N1O5 |

| Molecular Weight | 434.27 g/mol |

| CAS Number | 331462-33-0 |

| Purity | >90% |

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of naphthoquinone have been shown to inhibit various cancer cell lines. A study demonstrated that certain naphthoquinone analogs possess IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Similar compounds have been reported to display antibacterial properties against pathogenic bacteria. For example, benzothiazole derivatives have been evaluated for their efficacy against various bacterial strains and have shown promising results .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. Research has shown that related compounds can inhibit acetylcholinesterase (AChE), which is relevant for treating neurological disorders such as Alzheimer's disease . The inhibition of metabolic enzymes by these compounds suggests their potential as therapeutic agents.

Study 1: Synthesis and Evaluation of Anticancer Activity

In a study focusing on the synthesis of related naphthoquinone derivatives, researchers evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 6.2 μM to 43.4 μM against different cancer types .

Study 2: Antimicrobial Screening

A series of benzothiazole derivatives were synthesized and screened for antimicrobial activity. Compounds with structural similarities to our target compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria . This highlights the potential for developing new antimicrobial agents based on the compound's structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining a benzothiazole trione with a chlorinated dioxonaphthalene group. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Electrophilic Reactivity : The target compound’s 3-chloro-1,4-dioxo-naphthalenyl group likely enhances electrophilicity compared to saccharin’s simpler sulfonyl group, making it more reactive in substitution reactions .

Solubility and Stability : The diazepane-substituted benzothiazole () exhibits higher solubility in polar solvents due to its amine groups, whereas the target compound’s bulky, hydrophobic naphthalene group may reduce solubility.

Biological Relevance : Saccharin’s sulfonyl group is critical for sweet taste receptor interaction , whereas the chloro-dioxonaphthalene group in the target compound could confer distinct bioactivity, though this requires experimental validation.

Research Findings and Implications

While direct studies on the target compound are absent in the provided evidence, insights can be extrapolated from analogs:

- Crystallography : The use of SHELX and ORTEP software () is critical for resolving the compound’s complex structure, particularly the stereochemistry of the naphthalene-benzothiazole junction.

- Synthetic Challenges : Introducing the dioxonaphthalene group may require stringent conditions (e.g., oxidative coupling), contrasting with milder syntheses for simpler benzothiazoles like saccharin.

Q & A

Basic Question: What are the recommended synthetic routes for 2-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of naphthalene-dione derivatives typically involves multi-step reactions, such as condensation, cyclization, or nucleophilic substitution. For example, analogous compounds like 2-chloro-3-((1-methyl-1H-pyrazol-3-yl)amino)naphthalene-1,4-dione (1a) are synthesized via refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled temperatures, followed by crystallization from water-ethanol mixtures . To optimize yield, variables like solvent polarity, reaction time, and acid catalysts (e.g., glacial acetic acid) should be systematically tested using factorial design principles . Monitoring intermediates via TLC or HPLC ensures reaction progression.

Advanced Question: How can computational modeling predict the reactivity or biological activity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can elucidate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity patterns, such as susceptibility to nucleophilic attack at the chloro-substituted naphthalene ring . Molecular docking simulations against target proteins (e.g., neurotransmitter receptors) may reveal binding affinities, guided by structural analogs like benzodiazepine derivatives studied for neurological interactions . Integrating AI-driven tools like COMSOL Multiphysics enables dynamic simulations of reaction pathways or pharmacokinetic behavior, refining hypotheses before wet-lab validation .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR (¹H/¹³C): Resolves aromatic proton environments and confirms substitution patterns (e.g., chloro and dione groups).

- FT-IR: Identifies functional groups (C=O stretch at ~1700 cm⁻¹ for diones, S=O vibrations in benzothiazole trione).

- Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns.

- XRD: Determines crystal structure, particularly for polymorphic forms . For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water mobile phases .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To address this:

- Standardize Assays: Use harmonized protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition studies.

- Control for Solubility: Pre-screen solvents (DMSO, ethanol) to ensure compound stability via dynamic light scattering .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for confounding variables like impurity profiles (e.g., unspecified isomers in HPLC traces) .

Basic Question: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photo-degradation of the naphthalene-dione moiety.

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the benzothiazole trione group.

- Temperature: Long-term storage at –20°C is advised, with periodic stability checks via DSC to detect phase transitions .

Advanced Question: How can researchers integrate this compound into a theoretical framework for drug discovery or materials science?

Methodological Answer:

- Drug Discovery: Link its structure to known pharmacophores (e.g., triazole-based antifungals in ) via QSAR modeling to prioritize synthetic analogs .

- Materials Science: Investigate its π-conjugated system for organic semiconductor applications using cyclic voltammetry to measure redox potentials .

- Mechanistic Studies: Apply Marcus theory to electron-transfer reactions involving the dione group, correlating kinetic data with DFT-predicted activation barriers .

Basic Question: What are the critical parameters for scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Solvent Selection: Transition from DMSO (high boiling point) to scalable solvents like THF or ethyl acetate.

- Purification: Replace column chromatography with recrystallization or fractional distillation.

- Safety: Assess exothermicity via RC1e calorimetry to prevent thermal runaway during scaling .

Advanced Question: How can heterogeneous catalysis improve the sustainability of synthesizing this compound?

Methodological Answer:

Replace homogeneous acid catalysts (e.g., H₂SO₄) with solid acids (zeolites, sulfonated graphene) to enhance recyclability and reduce waste . Membrane separation technologies (e.g., nanofiltration) can recover catalysts and unreacted precursors, aligning with green chemistry principles . Life-cycle assessment (LCA) tools quantify environmental impacts, guiding solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) .

Basic Question: What impurities are commonly observed during synthesis, and how are they controlled?

Methodological Answer:

- Byproducts: Chloro-debris from incomplete substitution; monitor via GC-MS.

- Isomers: Regioisomers from competing reaction pathways; suppress using directing groups (e.g., nitro) during synthesis .

- Acceptance Criteria: Follow ICH guidelines, limiting unspecified impurities to <0.10% via HPLC area normalization .

Advanced Question: How can machine learning optimize the compound’s synthetic pathway or biological activity profile?

Methodological Answer:

- Synthesis Optimization: Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst loading) for yield improvement .

- Activity Prediction: Use graph-based models (e.g., GraphConv) to correlate structural motifs with bioactivity, validated by high-throughput screening .

- Automation: Implement robotic platforms for autonomous experimentation, integrating real-time MS/NMR feedback for adaptive synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.